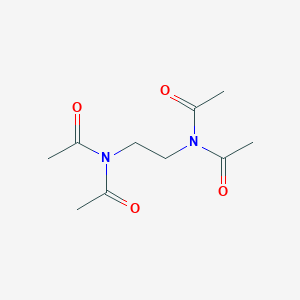

Tetraacetylethylenediamine

Description

Properties

IUPAC Name |

N-acetyl-N-[2-(diacetylamino)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-7(13)11(8(2)14)5-6-12(9(3)15)10(4)16/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRWYDHXPHLNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCN(C(=O)C)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040752 | |

| Record name | Tetraacetylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid | |

| Record name | Acetamide, N,N'-1,2-ethanediylbis[N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraacetylethylenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10543-57-4 | |

| Record name | Tetraacetylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10543-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraacetylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010543574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N,N'-1,2-ethanediylbis[N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraacetylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenebis[N-acetylacetamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAACETYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P411ED0N2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetraacetylethylenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149 - 150 °C | |

| Record name | Tetraacetylethylenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Perhydrolysis of TAED: A Deep Dive into the Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Tetraacetylethylenediamine (TAED) is a widely utilized bleach activator, particularly in laundry detergents and dishwashing agents. Its efficacy stems from its reaction with a source of hydrogen peroxide in alkaline conditions to generate the potent oxidizing agent, peracetic acid. This process, known as perhydrolysis, allows for effective bleaching and disinfection at lower temperatures, contributing to energy conservation and gentler treatment of fabrics. This technical guide provides an in-depth exploration of the mechanism of TAED perhydrolysis, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways.

The Core Mechanism: A Stepwise Acyl Transfer

The perhydrolysis of TAED is a two-stage reaction that involves the sequential nucleophilic attack of the hydroperoxide anion (OOH⁻) on the acetyl groups of the TAED molecule.[1][2] This results in the release of two molecules of peracetic acid and the formation of the environmentally benign and biodegradable byproduct, N,N'-diacetylethylenediamine (DAED).[3][4]

The overall reaction can be summarized as follows:

(CH₃CO)₂NCH₂CH₂N(COCH₃)₂ + 2H₂O₂ → CH₃CONHCH₂CH₂NHCOCH₃ + 2CH₃COOOH TAED + Hydrogen Peroxide → DAED + Peracetic Acid

The reaction proceeds through a short-lived intermediate, N,N',N'-triacetylethylenediamine (TriAED).[4][5] The first mole of peracetic acid is released upon the perhydrolysis of TAED to TriAED, and the second is released when TriAED is subsequently converted to DAED.[2][5]

A competing reaction to perhydrolysis is the hydrolysis of TAED, where water acts as the nucleophile instead of the hydroperoxide anion.[5][6] This reaction produces acetic acid and DAED, representing an unproductive pathway that does not generate the desired bleaching agent.[5][6] The efficiency of the bleaching process is therefore dependent on maximizing the rate of perhydrolysis over hydrolysis.

Visualizing the Reaction Pathways

To clearly illustrate the chemical transformations involved in TAED perhydrolysis and the competing hydrolysis reaction, the following diagrams are provided.

Caption: Overall reaction of TAED perhydrolysis.

Caption: Stepwise mechanism of TAED perhydrolysis.

References

- 1. researchgate.net [researchgate.net]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of the hydrolysis and perhydrolysis of this compound, a peroxide bleach activator - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Synthesis and Characterization of Tetraacetylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraacetylethylenediamine (TAED) is a crucial bleach activator in detergents and a versatile reagent in chemical synthesis. Its ability to generate peracetic acid in situ under mild conditions makes it an environmentally benign oxidizing agent. This guide provides a comprehensive overview of the synthesis and characterization of TAED, offering detailed experimental protocols, tabulated data for easy reference, and visual diagrams of the synthesis workflow and characterization logic.

Synthesis of this compound

The industrial production of TAED is predominantly a two-stage process starting from ethylenediamine (B42938) (ED).[1][2][3][4][5] The first stage involves the diacetylation of ethylenediamine to form N,N'-diacetylethylenediamine (DAED).[1][6] The subsequent and final stage is the acetylation of DAED with acetic anhydride (B1165640) to yield TAED.[1][2]

Synthesis Pathway

The overall synthesis can be summarized as follows:

Stage 1: Synthesis of N,N'-Diacetylethylenediamine (DAED)

Ethylenediamine is reacted with either acetic acid or acetic anhydride to produce DAED.[6][7] When using acetic acid, the reaction proceeds through a neutralization step to form the diamine salt, followed by amidation with the removal of water.[7]

Stage 2: Synthesis of this compound (TAED)

DAED is subsequently acetylated with an excess of acetic anhydride.[1][7] This reaction is typically carried out at elevated temperatures, and the acetic acid byproduct is often removed by distillation to drive the equilibrium towards the product, enhancing the yield.[1][8]

Synthesis Workflow Diagram

Caption: Workflow for the two-stage synthesis of TAED.

Experimental Protocols

Synthesis of TAED from DAED and Acetic Anhydride[1][8]

-

Apparatus Setup: A 5 L reactor is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a packed distillation column.

-

Reactant Charging: Charge N,N'-diacetylethylenediamine (DAED) into the reactor.

-

Addition of Acetic Anhydride: Add acetic anhydride to the reactor. The molar ratio of acetic anhydride to DAED can be varied, for instance, from 3:1 to 5:1.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 135-140 °C.

-

Removal of Byproduct: Set the reflux ratio (e.g., at 6) to facilitate the removal of the acetic acid byproduct through the distillation column. This step is crucial for achieving a high yield.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Product Isolation: Upon completion of the reaction, cool the mixture to induce crystallization of the TAED product.

-

Purification: Filter the crude product, wash it with a suitable solvent (e.g., cold acetic acid or ethanol) to remove unreacted starting materials and byproducts, and then dry the purified TAED.[1][7]

Note: The use of a solid acid catalyst, such as SO42-/Al2O3, has been reported to increase the yield.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and physical properties of TAED.

Table 1: Synthesis Parameters and Yields

| Parameter | Value | Reference |

| Reactants | N,N'-Diacetylethylenediamine (DAED), Acetic Anhydride | [1] |

| Molar Ratio (Ac₂O:DAED) | 3:1 to 5:1 | [1][8] |

| Reaction Temperature | 135 - 140 °C | [1][8] |

| Catalyst (Optional) | Solid Acid (SO₄²⁻/Al₂O₃) | [1] |

| Reported Yield (with distillation) | up to 80% | [1][8] |

| Reported Yield (with catalyst) | up to 81.9% | [1] |

Table 2: Physical and Chemical Properties of TAED

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆N₂O₄ | [3] |

| Molar Mass | 228.25 g/mol | [9] |

| Appearance | White solid/powder | [3] |

| Melting Point | 149 - 154 °C | [3] |

| Solubility in Water (20 °C) | 0.2 g/L | [3] |

| IUPAC Name | N,N′-(Ethane-1,2-diyl)bis(N-acetylacetamide) | [3] |

Characterization of this compound

A combination of spectroscopic and thermal analysis techniques is employed to confirm the identity and purity of the synthesized TAED.

Characterization Techniques Workflow

Caption: Logical workflow for the characterization of TAED.

Spectroscopic Characterization Data

Table 3: Key Spectroscopic Data for TAED

| Technique | Key Signals / Features | Reference |

| ¹H NMR | δ: 6.45 (brs, 2H), 3.34 (s, 4H), 1.96 (s, 6H) in CDCl₃ | [10] |

| ¹³C NMR | δ: 171.5, 40.5, 23.5 ppm in CDCl₃ | [10] |

| FTIR (cm⁻¹) | Significant signals in the 1850–1250 cm⁻¹ region.[11] Absorptions at 3013, 2979, and 2945 cm⁻¹ for a specific crystalline form.[12] | [11][12] |

| Mass Spec. | Molecular Ion Peak (M⁺) expected at m/z = 228.11 | [13] |

Detailed Characterization Protocols

-

Sample Preparation: Dissolve an accurately weighed sample of TAED (approx. 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectra to identify chemical shifts (δ), integration values, and coupling patterns. Compare the obtained spectra with literature data for verification.[10][14]

-

Sample Preparation: Prepare the sample using an appropriate technique, such as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

Spectral Interpretation: Identify characteristic absorption bands, particularly the strong carbonyl (C=O) stretching frequencies, and compare them with reference spectra.[13][15]

-

Sample Preparation: Place a small, accurately weighed amount of the TAED sample (typically 1-5 mg) into an appropriate pan (e.g., aluminum).[7]

-

Instrument Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Analyze the DSC thermogram to determine the melting point and any other thermal transitions.[7] The TGA curve will indicate the thermal stability and decomposition profile of the compound.[16]

Conclusion

This guide has outlined the prevalent methods for the synthesis of this compound and the key analytical techniques for its comprehensive characterization. The provided protocols and data serve as a valuable resource for researchers in academia and industry, facilitating the efficient and reliable production and verification of this important chemical compound. Adherence to these methodologies will ensure the synthesis of high-purity TAED suitable for a range of applications.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. stppgroup.com [stppgroup.com]

- 5. greenllamaclean.com [greenllamaclean.com]

- 6. atamankimya.com [atamankimya.com]

- 7. bch.ro [bch.ro]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N,N,N',N'-Tetraacetylethylenediamine, 90% - 10543-57-4 - Manufacturers & Suppliers in India [ottokemi.com]

- 10. KR100749564B1 - Method for producing this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2017068348A1 - Crystalline form ii of this compound - Google Patents [patents.google.com]

- 13. This compound | C10H16N2O4 | CID 66347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(10543-57-4) 1H NMR [m.chemicalbook.com]

- 15. TAED - IR studies of bleach activator for peroxide-based detergents | Semantic Scholar [semanticscholar.org]

- 16. WO2017040501A1 - Method and composition for stable liquid this compound composition - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraacetylethylenediamine (TAED)

This compound (TAED) is a cornerstone of modern cleaning and disinfection technologies. As a bleach activator, its primary function is to react with a source of hydrogen peroxide, such as sodium percarbonate or sodium perborate, to generate peracetic acid in situ. This process, known as perhydrolysis, enables effective bleaching and disinfection at lower temperatures, leading to energy savings and gentler treatment of substrates.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of TAED, detailed experimental protocols for its characterization, and visualizations of its reaction pathways and analytical workflows.

Physical and Chemical Properties

TAED is a white, crystalline solid that is synthesized through the acetylation of ethylenediamine.[1][7] It is stable under normal storage conditions and is often granulated with sodium salt of carboxymethylcellulose (Na-CMC) to improve its stability and dissolution rate in washing liquors.[1][8]

Quantitative Data Summary

The key physical and chemical properties of TAED are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | N,N′-(Ethane-1,2-diyl)bis(N-acetylacetamide) | [1] |

| CAS Number | 10543-57-4 | [3][7] |

| Molecular Formula | C₁₀H₁₆N₂O₄ | [7] |

| Molar Mass | 228.24 - 228.25 g/mol | [1][7][9] |

| Appearance | White or yellowish crystalline powder/granules | [7][8][10][11] |

| Melting Point | 149-154 °C (300-309 °F; 422-427 K) | [1][3][7][9] |

| Boiling Point | 140 °C at 1.5 mmHg | [12] |

| Density | 0.9 g/cm³ | [1][9] |

| Bulk Density | 380-650 g/L | [8][13] |

| Solubility in Water | 0.2 g/L at 20 °C; solubility increases with temperature | [1] |

| Solubility in Solvents | Soluble in methylene (B1212753) chloride and chloroform; partially soluble in acetone. | [8] |

| pH | ~5 (in a 1 g/L solution at 20°C) | [14] |

| Vapor Pressure | 1.48 x 10⁻⁸ mmHg at 25°C | [14] |

| Octanol-Water Partition Coefficient (Log Kow) | 0.06 | [14] |

Core Chemical Reactivity: The Perhydrolysis Pathway

The utility of TAED stems from its reaction with alkaline hydrogen peroxide, a process termed perhydrolysis.[1] This reaction is fundamental to low-temperature bleaching and disinfection. In an alkaline solution, hydrogen peroxide exists in equilibrium with its conjugate base, the hydroperoxide anion (HOO⁻). This anion acts as a nucleophile, attacking the carbonyl centers of the acetyl groups in TAED.

The reaction proceeds in a stepwise manner. The first perhydrolysis reaction yields Triacetylethylenediamine (TriAED) and one molecule of peracetic acid. The subsequent perhydrolysis of TriAED produces Diacetylethylenediamine (DAED) and a second molecule of peracetic acid.[1] DAED is a stable, biodegradable, and toxicologically harmless byproduct.[15] The overall reaction is highly efficient, with a conversion rate of over 99% to DAED, even at temperatures as low as 23°C.

Peracetic acid is a more potent oxidizing and bleaching agent than hydrogen peroxide, particularly at lower temperatures (around 40°C).[1][2][5] It also possesses strong bactericidal, virucidal, and fungicidal properties, contributing to the disinfecting and deodorizing capabilities of TAED-activated systems.[1]

Visualization of the Perhydrolysis Reaction

The following diagram illustrates the stepwise reaction of TAED with hydroperoxide anions to generate peracetic acid.

Caption: The perhydrolysis pathway of TAED activation.

Experimental Protocols

Characterization of TAED and its reaction products relies on standard analytical techniques. Below are detailed methodologies for key experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify TAED and monitor its conversion during perhydrolysis.

Methodology:

-

Sample Preparation:

-

For solid TAED analysis, prepare a KBr pellet by mixing ~1 mg of finely ground TAED with ~100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

-

For reaction monitoring, an Attenuated Total Reflectance (ATR) accessory is ideal. Withdraw aliquots from the reaction mixture at specified time intervals and place them directly onto the ATR crystal.

-

-

Instrumentation:

-

Use an FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

For ATR measurements, a diamond or germanium crystal is suitable.

-

-

Data Acquisition:

-

Collect spectra over the range of 4000-400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add 32 or 64 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean, dry ATR crystal or a pure KBr pellet before each sample measurement.

-

-

Data Analysis:

-

Identify characteristic peaks for TAED. The main significant signals are observed in the 1850–1250 cm⁻¹ spectral region.[16] A key region for quantitative analysis is 1724-1670 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibrations.[16]

-

Monitor the decrease in the intensity of TAED's characteristic peaks and the appearance of peaks corresponding to DAED and peracetic acid to track the reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of TAED and its metabolites.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the TAED sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

-

Data Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum. Typical signals for TAED in D₂O include a singlet at approximately 3.94 ppm corresponding to the two CH₂ groups (4H) and a singlet at around 2.42 ppm for the four CH₃ groups (12H).[17]

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify all unique carbon environments.

-

-

Data Analysis:

-

Integrate the proton signals to determine the relative number of protons.

-

Analyze chemical shifts and coupling patterns to confirm the connectivity of the molecule.

-

Compare the obtained spectra with reference spectra or predicted chemical shifts to verify the structure.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the quantitative analysis of TAED in a detergent matrix using FTIR spectroscopy.

Caption: Workflow for FTIR analysis of TAED.

Safety and Handling

TAED is considered to have low toxicity and is readily biodegradable.[8] It is not mutagenic or teratogenic.[18] However, as with any chemical powder, it is important to handle it with care to minimize dust generation and accumulation.[19]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a dust mask if ventilation is inadequate.[19][20]

-

Storage: Store in a cool, dry place away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents, acids, and bases.[7][10][19]

-

Stability: The substance is stable under normal storage and handling conditions.[19] Fire or decomposition may produce irritating and toxic gases, including carbon oxides and nitrogen oxides.[19]

This guide provides a foundational understanding of the physical and chemical properties of TAED. For specific applications, further investigation and adherence to detailed safety protocols are strongly recommended.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound [chemeurope.com]

- 4. This compound (TAED) - Ataman Kimya [atamanchemicals.com]

- 5. stppgroup.com [stppgroup.com]

- 6. handymade.store [handymade.store]

- 7. solechem.eu [solechem.eu]

- 8. stppgroup.com [stppgroup.com]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chembk.com [chembk.com]

- 13. alcochemminerals.com [alcochemminerals.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. atamankimya.com [atamankimya.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound - Ataman Kimya [atamanchemicals.com]

- 19. redox.com [redox.com]

- 20. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Tetraacetylethylenediamine (TAED)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraacetylethylenediamine (TAED) is a widely used bleach activator in detergents and has applications in various other industries. The solid-state properties of TAED, particularly its crystal structure and polymorphism, are critical for its stability, dissolution rate, and overall performance. This technical guide provides a comprehensive overview of the known polymorphic forms of TAED, their crystallographic properties, and the analytical techniques employed for their characterization. Detailed experimental protocols and data are presented to aid researchers in the identification and analysis of TAED polymorphs.

Introduction to TAED and its Polymorphism

This compound ((CH₃C(O))₂NCH₂CH₂N(C(O))CH₃)₂) is a white crystalline solid that plays a crucial role as a bleach activator, enabling the use of peroxide-based bleaches at lower temperatures. The efficacy of TAED is intrinsically linked to its solid-state characteristics. The arrangement of molecules in the crystal lattice can vary, leading to different polymorphic forms. Polymorphism refers to the ability of a solid material to exist in more than one crystalline structure. These different forms, or polymorphs, can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and dissolution rate, which are critical parameters in formulation development and product performance.

To date, three polymorphic forms of TAED have been identified in the literature:

-

Form I: The commercially available and most common form.

-

Form II: A metastable form with higher solubility than Form I.

-

Form III: Another distinct polymorphic form.

This guide will delve into the structural details and characterization of these three forms.

Crystal Structure of TAED Polymorphs

The determination of the precise three-dimensional arrangement of molecules within the crystal lattice is fundamental to understanding the properties of each polymorph.

Form I

Form I is the most extensively studied and commercially utilized polymorph of TAED. Its crystal structure has been determined to be monoclinic with the space group P2₁/c . The unit cell parameters for Form I are summarized in the table below.

Form II

Form III

Form III is another polymorphic form of TAED that has been identified. Similar to Form II, a full crystallographic dataset is not publicly available. However, it is characterized by a distinct XRPD pattern, notably featuring two prominent peaks. This form can be prepared by the recrystallization of TAED from a deep eutectic solvent or an ionic liquid.

Quantitative Data Summary

The following tables summarize the available quantitative data for the known polymorphs of TAED.

Table 1: Crystallographic Data for TAED Polymorphs

| Property | Form I | Form II | Form III |

| Crystal System | Monoclinic[2] | Not Reported | Not Reported |

| Space Group | P2₁/c[2] | Not Reported | Not Reported |

| a (Å) | 8.54[2] | Not Reported | Not Reported |

| b (Å) | 11.23[2] | Not Reported | Not Reported |

| c (Å) | 9.87[2] | Not Reported | Not Reported |

| β (°) | 102.5[2] | Not Reported | Not Reported |

| Characteristic XRPD Peaks (2θ) | See detailed protocol | 9.1, 17.9, 18.1, 18.4, 19.1, 21.3, 22.1, 23.9, 24.5, 26.6 | 9.17, 18.18 |

Note: The crystallographic data for Form I is based on available literature. The XRPD peak information for Form II and III is derived from patent literature and may not be exhaustive.

Table 2: Physical Properties of TAED Polymorphs

| Property | Form I | Form II | Form III |

| Melting Point (°C) | 149 - 154 | Not Reported | Not Reported |

| Solubility in Water (g/L at 20°C) | ~0.2-1.0[2][3] | > 2.0[1] | Higher than Form I |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of TAED polymorphs.

Preparation of TAED Polymorphs

4.1.1. Preparation of Form II (Melt Crystallization)

-

Place a sample of TAED Form I in a suitable container (e.g., a glass vial).

-

Heat the sample to a temperature above its melting point (e.g., 155-160°C) until it is completely molten.

-

Hold the sample in the molten state for a short period (e.g., 5-10 minutes) to ensure the destruction of all crystal memory of Form I.

-

Allow the molten TAED to cool down to room temperature. The solidification of the melt will yield Form II.

-

The resulting solid can be gently ground for further analysis.

4.1.2. Preparation of Form III (Recrystallization from Deep Eutectic Solvent)

-

Prepare a deep eutectic solvent (DES) by mixing choline (B1196258) chloride and urea (B33335) in a 1:2 molar ratio.

-

Heat the DES mixture to approximately 80°C until a clear, homogeneous liquid is formed.

-

Dissolve TAED Form I in the heated DES until saturation is reached.

-

Allow the solution to cool slowly to room temperature.

-

Crystals of Form III will precipitate from the solution.

-

Isolate the crystals by filtration and wash them with a suitable anti-solvent (e.g., ethanol) to remove any residual DES.

-

Dry the crystals under vacuum at room temperature.

Analytical Techniques for Polymorph Characterization

4.2.1. X-ray Powder Diffraction (XRPD)

-

Principle: XRPD is a primary technique for identifying crystalline phases. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Sample Preparation: Gently grind the TAED sample to a fine powder (particle size < 50 µm) to ensure random orientation of the crystallites. Mount the powder on a sample holder.

-

Data Collection:

-

Set the 2θ scan range from 5° to 40°.

-

Use a step size of 0.02° and a scan speed of 1°/min.

-

The X-ray generator should be operated at 40 kV and 40 mA.

-

-

Data Analysis: Compare the obtained diffraction pattern with the known patterns of Form I, II, and III to identify the polymorphic form(s) present in the sample.

4.2.2. Thermal Analysis (DSC and TGA)

-

Principle: Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. These techniques can be used to determine melting points, phase transitions, and thermal stability.

-

Instrumentation: A calibrated DSC and TGA instrument.

-

Sample Preparation: Accurately weigh 3-5 mg of the TAED sample into an aluminum pan.

-

DSC Protocol:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).

-

Record the heat flow as a function of temperature. Endotherms will indicate melting or solid-solid transitions.

-

-

TGA Protocol:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).

-

Record the mass loss as a function of temperature. Significant mass loss indicates decomposition. A TGA curve for a TAED sample shows decomposition starting after its melting point.[4]

-

4.2.3. Vibrational Spectroscopy (FT-IR and Raman)

-

Principle: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are sensitive to the vibrational modes of molecules. Differences in the crystal packing and molecular conformation between polymorphs can lead to distinct vibrational spectra.

-

FT-IR Spectroscopy (ATR):

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the TAED powder directly onto the ATR crystal.

-

Data Collection: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Raman Spectroscopy:

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

-

Sample Preparation: Place a small amount of the TAED powder on a microscope slide.

-

Data Collection: Collect the spectrum in the Raman shift range of 200-3200 cm⁻¹. Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation. A patent provides characteristic Raman shifts for Form I and Form II.[1]

-

4.2.4. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

-

Principle: ssNMR provides information about the local chemical environment of atomic nuclei (e.g., ¹³C, ¹⁵N) in the solid state. Different crystal packing and molecular conformations in polymorphs can result in different chemical shifts and relaxation times.

-

Instrumentation: A solid-state NMR spectrometer.

-

Sample Preparation: Pack the TAED powder into a zirconia rotor (e.g., 4 mm).

-

Data Collection (¹³C CP/MAS):

-

Use a Cross-Polarization Magic Angle Spinning (CP/MAS) experiment.

-

Spin the sample at a rate of 10-15 kHz.

-

Acquire the ¹³C spectrum with a suitable contact time (e.g., 2 ms) and recycle delay.

-

-

Data Analysis: Compare the chemical shifts of the carbon atoms in the different samples to identify polymorphic forms.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes related to TAED polymorphism.

Conclusion

The polymorphic landscape of this compound is a critical area of study for optimizing its performance in various applications. This guide has summarized the current knowledge on the three known polymorphs of TAED, providing available crystallographic and physical data. The detailed experimental protocols for preparation and characterization using a suite of analytical techniques offer a practical resource for researchers. While comprehensive crystallographic data for Forms II and III remain to be fully elucidated in the public domain, the information presented herein provides a solid foundation for further investigation into the fascinating solid-state chemistry of TAED. Future research should focus on obtaining single crystals of Forms II and III to enable complete structure determination and a more profound understanding of their structure-property relationships.

References

The Advent and Evolution of Tetraacetylethylenediamine (TAED) as a Bleach Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraacetylethylenediamine (TAED) has become an indispensable component in modern laundry detergents and bleaching systems, enabling effective stain removal at lower temperatures. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of TAED as a bleach activator. It details the chemical synthesis, mechanism of action through perhydrolysis, and key experimental protocols for its evaluation. Quantitative data on its performance under various conditions are summarized, and its historical development is visualized to provide a comprehensive understanding for researchers and professionals in the field.

Introduction

The widespread adoption of automatic washing machines in the mid-20th century created a demand for more effective and energy-efficient laundry detergents. Traditional bleaching agents, such as sodium perborate (B1237305) and sodium percarbonate, release hydrogen peroxide in the wash, but are only sufficiently active at temperatures of 60°C and above.[1] This limitation spurred research into "bleach activators," compounds that could react with hydrogen peroxide to form a more potent bleaching species at lower temperatures. This compound, commonly known as TAED, emerged as a commercially successful solution to this challenge.

Discovery and History

The first commercial use of TAED in a laundry detergent was in 1978 by Unilever in their product 'Skip'.[2][3] This marked a significant milestone in the evolution of laundry detergents, allowing for energy savings and the gentle treatment of colored fabrics. Henkel also played a significant role in the commercialization and development of TAED.[4] Today, TAED is the primary bleach activator used in European laundry detergents, with an estimated annual consumption of 75 kilotons.[2][3]

The historical development of TAED is characterized by key innovations in its synthesis and purification processes, as evidenced by numerous patents filed over the years.

Chemical Synthesis of TAED

TAED is commercially produced through a two-stage acetylation of ethylenediamine (B42938) (EDA).[5]

Stage 1: Synthesis of Diacetylethylenediamine (DAED)

In the first stage, ethylenediamine is reacted with acetic acid to form the intermediate N,N'-diacetylethylenediamine (DAED).[6]

Stage 2: Synthesis of this compound (TAED)

The DAED is then further acetylated using acetic anhydride (B1165640) to yield the final product, TAED.[6]

The overall reaction is nearly quantitative.[5]

Experimental Protocol: Laboratory Synthesis of TAED

The following protocol is a representative example of a laboratory-scale synthesis of TAED:

Materials:

-

N,N'-Diacetylethylenediamine (DAED)

-

Acetic anhydride

-

Solid acid catalyst (e.g., SO₄²⁻/Al₂O₃) (optional)

-

Reaction flask (e.g., 1 L round-bottom flask)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

To a 1 L reaction flask, add 60.05 g of diacetyl ethylenediamine and 425 g of acetic anhydride.[7]

-

Heat the mixture to reflux at 140°C for 2 hours with continuous stirring.[7]

-

After the reflux period, begin to distill off the acetic acid by-product over 2.5 hours, maintaining the distillation temperature between 110-125°C.[7]

-

Allow the reaction mixture to cool, which will induce the crystallization of TAED.[7]

-

Filter the crude TAED crystals using a Büchner funnel and wash with a suitable solvent (e.g., a mixture of acetic acid and ethanol) to remove impurities.[7]

-

Dry the purified TAED crystals in an oven at an appropriate temperature.

Note: The use of a solid acid catalyst and variations in reaction time and temperature can influence the yield.[7]

Mechanism of Action: Perhydrolysis

The function of TAED as a bleach activator is based on the chemical process of perhydrolysis . In the alkaline environment of a wash liquor, TAED reacts with the hydroperoxide anion (HOO⁻), which is generated from the dissolution of a peroxide source like sodium perborate or sodium percarbonate.[1]

This reaction leads to the formation of two molecules of peroxyacetic acid (PAA) and one molecule of the biodegradable and non-toxic byproduct, diacetylethylenediamine (DAED).[1] Peroxyacetic acid is a more potent oxidizing and bleaching agent than hydrogen peroxide at lower temperatures, enabling effective stain removal in wash cycles around 40°C.[2][3]

The perhydrolysis of TAED proceeds in two steps, with the intermediate formation of triacetylethylenediamine (TriAED).[5]

Quantitative Performance Data

The effectiveness of TAED as a bleach activator is influenced by several factors, including temperature, pH, and concentration. The following tables summarize key quantitative data on its performance.

Table 1: Effect of Temperature and TAED on Whiteness Index of Cotton

| Temperature (°C) | TAED Concentration (g/L) | Whiteness Index (WI) |

| 50 | 2 | ~55 |

| 60 | 2 | ~70 |

| 70 | 2 | ~72 |

| 60 | 0 (Control) | ~50 |

Source: Adapted from data on low-temperature bleaching of cotton.[8]

Table 2: Effect of pH on Whiteness Index of TAED-Activated Bleaching

| pH | Whiteness Index (WI) |

| 7 | ~75 |

| 8 | ~80 |

| 9 | ~78 |

| 10 | ~75 |

Source: Adapted from data on low-temperature bleaching of cotton.[8]

Table 3: Effect of TAED Concentration on Whiteness Index of Cotton at 60°C and pH 8

| TAED Concentration (g/L) | Whiteness Index (WI) |

| 1 | ~65 |

| 2 | ~70 |

| 3 | ~71 |

Source: Adapted from data on low-temperature bleaching of cotton.[8]

Key Experimental Protocols for Evaluation

Evaluation of Bleaching Performance on Textiles

Objective: To quantify the bleaching efficacy of a TAED-activated system on a textile substrate.

Materials and Equipment:

-

Textile swatches (e.g., standard soiled cotton)

-

Washing apparatus (e.g., Launder-Ometer or similar)

-

Spectrophotometer for color measurement

-

Tensile strength tester

-

TAED, sodium percarbonate (or sodium perborate), and other detergent components

-

Buffer solutions for pH control

Protocol:

-

Preparation of Bleaching Solution: Prepare a stock solution of the detergent base. For the test samples, add the desired concentration of sodium percarbonate and TAED. For the control, add only sodium percarbonate.

-

Washing Cycle: Place the textile swatches in the washing apparatus canisters with the prepared bleaching solutions and stainless steel balls (to simulate mechanical action). Run the washing cycle at the desired temperature (e.g., 40°C) for a specified time (e.g., 30 minutes).

-

Rinsing and Drying: After the wash cycle, thoroughly rinse the swatches with deionized water and allow them to air dry in a conditioned environment.

-

Whiteness Index Measurement:

-

Tensile Strength Measurement:

-

Determine the breaking strength of the bleached and unbleached fabric swatches using a tensile strength tester following a standardized procedure like ASTM D3822 .[15][16][17][18][19]

-

This test measures the force required to break the fabric, providing an indication of any fiber damage caused by the bleaching process.

-

Determination of Peracetic Acid and Hydrogen Peroxide Concentration

Objective: To quantify the amount of peracetic acid generated and the residual hydrogen peroxide in a bleaching solution.

Method: Two-step redox titration.

Reagents:

-

Ceric (IV) sulfate (B86663) solution (standardized)

-

Potassium iodide solution

-

Sodium thiosulfate (B1220275) solution (standardized)

-

Starch indicator solution

-

Sulfuric acid

Procedure:

-

Titration of Hydrogen Peroxide:

-

Take a known volume of the bleaching solution and acidify it with sulfuric acid.

-

Titrate the solution with a standardized ceric (IV) sulfate solution. The endpoint is a color change. This titration quantifies the hydrogen peroxide content.[4]

-

-

Titration of Peracetic Acid:

-

To the same solution, add an excess of potassium iodide. The peracetic acid will oxidize the iodide to iodine.

-

Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue color. This titration determines the peracetic acid concentration.[4][20][21][22]

-

Conclusion

The discovery and development of this compound (TAED) as a bleach activator revolutionized the laundry detergent industry. By enabling the in-situ formation of the powerful bleaching agent peroxyacetic acid at lower temperatures, TAED has allowed for significant energy savings, improved fabric care, and enhanced stain removal. Its well-understood synthesis and mechanism of action, coupled with a favorable environmental profile, have solidified its position as a key component in modern cleaning products. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of bleach activation and detergent formulation.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. gozetim.com [gozetim.com]

- 3. cotton.org [cotton.org]

- 4. active-oxygens.evonik.com [active-oxygens.evonik.com]

- 5. This compound (TAED) - Ataman Kimya [atamanchemicals.com]

- 6. intertekinform.com [intertekinform.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. standards.globalspec.com [standards.globalspec.com]

- 10. AATCC - AATCC [members.aatcc.org]

- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 13. UNE-EN ISO 105-J03:1997 Textiles. Ensayos de solidez del color... [une.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. THELKIN - THELKIN [thelkin.com]

- 16. ASTM standards to evaluate the tensile strength of polyester fibers | Textile Trade Buddy - News and Articles [textiletradebuddy.com]

- 17. scribd.com [scribd.com]

- 18. universalgripco.com [universalgripco.com]

- 19. store.astm.org [store.astm.org]

- 20. hiranuma.com [hiranuma.com]

- 21. scribd.com [scribd.com]

- 22. JPH06130051A - Fractional determination method of peracetic acid and hydrogen peroxide - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Tetraacetylethylenediamine (TAED) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetraacetylethylenediamine (TAED), a widely used bleach activator and reagent. The document summarizes available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents key chemical pathways of TAED through logical diagrams. This guide is intended to be a valuable resource for laboratory and development work involving TAED.

Executive Summary

This compound (TAED) is a crystalline solid with generally low solubility in water and most common organic solvents. Its solubility is a critical parameter for its application in various formulations, including detergents, disinfectants, and chemical synthesis. This document collates the publicly available solubility data for TAED, provides a standardized methodology for its determination, and illustrates its primary chemical reactions.

Solubility of TAED

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for TAED. It is important to note that reported values for water solubility vary, which may be attributed to different experimental conditions or the specific crystalline form of the TAED used.

| Solvent | Temperature (°C) | Solubility | Citation(s) |

| Water | 20 | ~1 g/L | [1][2] |

| Water | 20 | 0.2 g/L | [3] |

| Water (pH 7.0) | 20 | > 2 g/L (for Crystalline Form II) | [4] |

Qualitative Solubility in Organic Solvents

In the absence of specific quantitative data for many organic solvents, the following qualitative descriptions have been compiled from various technical sources.

| Solvent Class | Specific Solvents | Solubility Description | Citation(s) |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble / Moderately Soluble | [1][5][6] |

| Ketones | Acetone | Partially Soluble / Slightly Soluble | [1][6] |

| Alcohols | Methanol, Ethanol, Isopropanol | Low Solubility / Insoluble | [7] |

| Aprotic Polar Solvents | Acetonitrile, DMF, DMSO | No specific data found, but generally considered to have low solubility in common commercial organic solvents. | [5] |

A Chinese patent suggests that TAED is very easily dissolved in halogenated hydrocarbon solvents but is less soluble or insoluble in water and lower alcohols[7]. This aligns with the general observation that TAED, a relatively non-polar molecule, prefers solvents of similar polarity.

Experimental Protocol for Solubility Determination

To ensure consistent and reproducible results, a standardized protocol for determining the solubility of TAED is essential. The following methodology is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility"), adapted for use with organic solvents. This "flask method" is suitable for substances with a solubility of 10 mg/L or higher.

Objective: To determine the saturation concentration of TAED in a selected organic solvent at a specific temperature.

Materials:

-

TAED (analytical grade, crystalline form noted)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Centrifuge capable of > 3000 x g

-

Volumetric flasks and pipettes (Class A)

-

Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add TAED in stepwise amounts (e.g., 10 mg, 100 mg, 1000 mg) to 10 mL of the solvent in separate vials.

-

Shake the vials at the desired temperature (e.g., 25 °C) for 24 hours.

-

Visually inspect for undissolved TAED to determine the rough solubility range. This helps in deciding the amount of TAED to use in the definitive test.

-

-

Definitive Test (Flask Method):

-

Based on the preliminary test, weigh an amount of TAED that is in excess of its estimated solubility into three separate flasks.

-

Add a precise volume of the organic solvent to each flask.

-

Place the flasks in a temperature-controlled shaker set to the desired temperature (e.g., 25 ± 0.5 °C).

-

Agitate the flasks for a period sufficient to reach equilibrium. A minimum of 24 hours is recommended. To confirm equilibrium, samples can be taken at 24, 48, and 72 hours. Equilibrium is reached when consecutive measurements are within the expected analytical error.

-

-

Sample Preparation:

-

After the equilibration period, allow the flasks to stand in the temperature-controlled bath for at least 24 hours to allow for sedimentation of undissolved solid.

-

To separate the saturated solution from the excess solid, centrifugation is the preferred method. Centrifuge an aliquot of the suspension at the test temperature.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible 0.45 µm filter to remove any remaining micro-particulates. The first portion of the filtrate should be discarded.

-

-

Quantification:

-

Prepare a series of calibration standards of TAED in the same solvent.

-

Analyze the filtered samples and the calibration standards using a validated analytical method (e.g., HPLC-UV).

-

Calculate the concentration of TAED in the saturated solution from the calibration curve.

-

-

Data Reporting:

-

Report the average solubility from the three replicate flasks in units such as g/L, mg/mL, or mol/L.

-

Specify the temperature, the crystalline form of the TAED used, and the analytical method.

-

Key Chemical Pathways and Workflows

The utility of TAED is primarily centered on its chemical reactions, particularly its synthesis and its role as a bleach activator through perhydrolysis.

Synthesis of TAED

TAED is commercially synthesized via a two-step acetylation of ethylenediamine (B42938) using acetic anhydride[3]. The process is highly efficient and results in the formation of the final product which is then typically crystallized.

Caption: A simplified workflow for the two-step synthesis of TAED.

Perhydrolysis of TAED for Bleach Activation

In the presence of a source of hydrogen peroxide (e.g., sodium perborate (B1237305) or sodium percarbonate) in an alkaline solution, TAED undergoes perhydrolysis. This reaction generates two equivalents of peracetic acid, a powerful and efficient low-temperature bleaching agent.

Caption: The reaction pathway of TAED perhydrolysis to generate peracetic acid.

References

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. WO2017068348A1 - Crystalline form ii of this compound - Google Patents [patents.google.com]

- 5. atamankimya.com [atamankimya.com]

- 6. stppgroup.com [stppgroup.com]

- 7. CN102030678B - this compound (TAED) recrystallization method - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Quantum Chemical Calculations of the TAED Structure

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the three-dimensional structure and electronic properties of Tetraacetylethylenediamine (TAED). Understanding the conformational landscape and reactivity of TAED is crucial for its application as a bleach activator in detergents and for potential applications in drug development.[1][2] This document outlines the computational methodologies, presents key quantitative data, and visualizes relevant chemical and computational workflows.

Introduction to TAED and Computational Chemistry

This compound (TAED) is an organic compound with the formula (CH₃C(O))₂NCH₂CH₂N(C(O)CH₃)₂.[1][2] It is widely used as a bleach activator in laundry detergents, where it reacts with hydrogen peroxide to form the more efficient bleaching agent, peroxyacetic acid, especially at lower temperatures.[1][2] The efficiency of this perhydrolysis reaction is dependent on the molecular structure and electronic properties of TAED.

Quantum chemical calculations, a branch of computational chemistry, provide a powerful tool for investigating the geometric and electronic structure of molecules at the atomic level.[3] Methods like Density Functional Theory (DFT) can predict molecular geometries, vibrational frequencies, and various other properties with high accuracy, offering insights that can be difficult to obtain through experimental methods alone.[4][5] For TAED, these calculations can help in understanding its conformational preferences, reactivity, and interaction with other molecules.

Computational Methodology (Experimental Protocol)

The following section details a typical protocol for performing quantum chemical calculations on the TAED molecule, based on common practices in the field.[6][7]

2.1. Initial Structure Preparation: The starting geometry of the TAED molecule can be built using molecular modeling software. An initial conformational search is often performed using molecular mechanics methods to identify low-energy conformers.[3][6]

2.2. Geometry Optimization: The initial structure is then optimized using quantum mechanical methods. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[8]

-

Method: DFT

-

Functional: A hybrid functional such as B3LYP is commonly employed.

-

Basis Set: A Pople-style basis set, for instance, 6-31G(d), is a typical choice for organic molecules.[9] The geometry optimization process involves finding a stationary point on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable conformation of the molecule.[3][7]

2.3. Frequency Calculations: Following a successful geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two main purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

2.4. Property Calculations: With the optimized geometry, various electronic properties can be calculated. These may include:

-

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions.

-

Charge Distribution: Calculation of atomic charges (e.g., Mulliken, Hirshfeld) to understand the polarity of the molecule.[10]

-

Dipole Moment: To quantify the overall polarity of the molecule.

Quantitative Data

The following tables summarize representative quantitative data obtained from quantum chemical calculations on the TAED structure.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C-C (ethyl) | C1-C2 | 1.53 |

| C-N | C1-N1 | 1.46 |

| N-C (acetyl) | N1-C3 | 1.38 |

| C=O | C3-O1 | 1.23 |

| C-C (methyl) | C3-C4 | 1.51 |

| **Bond Angles (°) ** | ||

| C-C-N | C2-C1-N1 | 111.5 |

| C-N-C (acetyl) | C1-N1-C3 | 118.0 |

| N-C=O | N1-C3-O1 | 121.0 |

| Dihedral Angles (°) | ||

| N-C-C-N | N2-C2-C1-N1 | 65.0 (gauche) |

| C-N-C=O | C1-N1-C3-O1 | 175.0 |

Table 2: Calculated Electronic Properties

| Property | Value |

| Energy (Hartree) | |

| Electronic Energy | -840.12345 |

| Zero-point Energy | 0.34567 |

| Gibbs Free Energy | -840.00123 |

| Molecular Orbitals (eV) | |

| HOMO Energy | -7.5 |

| LUMO Energy | 0.5 |

| HOMO-LUMO Gap | 8.0 |

| Other Properties | |

| Dipole Moment (Debye) | 2.5 |

| Hirshfeld Charge on N1[10] | -0.25 |

| Hirshfeld Charge on O1[10] | -0.40 |

Visualizations

4.1. Perhydrolysis of TAED

The following diagram illustrates the reaction pathway for the perhydrolysis of TAED, which leads to the formation of peroxyacetic acid.[1][2]

4.2. Quantum Chemical Calculation Workflow

This diagram outlines the typical workflow for performing a quantum chemical calculation of a molecular structure.

References

- 1. This compound (TAED) - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. The calculations of excited-state properties with Time-Dependent Density Functional Theory. | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 8. researchgate.net [researchgate.net]

- 9. chachkov.ru [chachkov.ru]

- 10. researchgate.net [researchgate.net]

Unraveling the Thermal Decomposition Pathway of Tetraacetylethylenediamine (TAED): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraacetylethylenediamine (TAED) is a widely utilized bleach activator in detergents and a key building block in various chemical syntheses. While its behavior in aqueous environments is well-documented, its thermal stability and decomposition pathway at elevated temperatures are less understood. This technical guide provides a comprehensive overview of the current knowledge on the thermal decomposition of TAED. It consolidates available data on its thermal properties, proposes a putative decomposition pathway based on fundamental chemical principles and analogous compound behavior, and outlines standard experimental protocols for its investigation. This document is intended to serve as a foundational resource for researchers in materials science, organic chemistry, and drug development who may encounter TAED in high-temperature applications or as a starting material for novel molecular entities.

Thermal Properties of this compound

Understanding the thermal stability of TAED is crucial for its safe handling and application in processes involving elevated temperatures. The key thermal parameters for TAED are summarized in the table below.

| Property | Value | Source |

| Melting Point | 149 - 154 °C | [1][2] |

| Decomposition Temperature | 244 °C | [3] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrous gases (NOx) | [3] |

Proposed Thermal Decomposition Pathway of TAED

While a definitive, experimentally verified pathway for the thermal decomposition of TAED is not extensively reported in the literature, a putative mechanism can be proposed based on the known decomposition products and the thermal behavior of similar N-acetylated compounds. The decomposition is expected to be a complex process involving multiple steps, including bond cleavages and rearrangements.

The primary hazardous decomposition products identified are carbon monoxide, carbon dioxide, and various nitrogen oxides (NOx)[3]. The formation of these products suggests a breakdown of both the acetyl groups and the ethylenediamine (B42938) backbone.

A plausible initial step in the thermal decomposition of TAED, occurring at or above its decomposition temperature of 244°C, is the homolytic cleavage of the N-acetyl (N-C(O)) or the C-C bond of the ethylenediamine bridge. The presence of multiple acetyl groups can also facilitate intramolecular rearrangement reactions.

Below is a proposed logical pathway for the thermal decomposition of TAED, visualized using the DOT language.

References

The Role of Tetraacetylethylenediamine (TAED) in Cold-Water Washing Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraacetylethylenediamine (TAED) is a pivotal bleach activator that enables effective and energy-efficient laundering at lower temperatures. This technical guide delves into the core chemistry, reaction kinetics, and performance evaluation of TAED in cold-water washing applications. Detailed experimental protocols for assessing its efficacy and stability are provided, alongside a quantitative analysis of its performance under various conditions. The underlying chemical pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of TAED's function and application in modern detergent technology.

Introduction

Traditional bleaching agents, such as sodium percarbonate and sodium perborate, rely on the release of hydrogen peroxide to remove stains. However, the bleaching efficacy of hydrogen peroxide is significantly diminished at temperatures below 60°C.[1] The increasing demand for energy conservation and the need to launder delicate fabrics at lower temperatures have driven the development of bleach activators. TAED has emerged as a leading bleach activator, particularly in European markets, due to its efficiency, environmental profile, and cost-effectiveness.[2]

This guide provides an in-depth technical overview of TAED's role in cold-water washing, focusing on its mechanism of action, the kinetics of the activation process, and standardized methods for performance evaluation.

Mechanism of Action: Perhydrolysis

The primary function of TAED in a wash liquor is to react with the hydrogen peroxide released from an inorganic persalt, a process known as perhydrolysis. This reaction generates peracetic acid, a more potent bleaching agent than hydrogen peroxide at lower temperatures.[3][4]

The perhydrolysis of TAED occurs in a two-step process. In the first step, one mole of TAED reacts with a hydroperoxide anion (HOO⁻) to form triacetylethylenediamine (TriAED) and one mole of peracetic acid. In the second step, TriAED reacts with another hydroperoxide anion to yield diacetylethylenediamine (DAED) and a second mole of peracetic acid.[1][5] While theoretically all four acetyl groups could be cleaved, typically only two are reactive under normal washing conditions.[1] A competing, non-productive pathway is the hydrolysis of TAED, which produces acetic acid instead of the desired peracetic acid.[1][5]

Signaling Pathway of TAED Perhydrolysis

Caption: Perhydrolysis of TAED to generate peracetic acid.

Quantitative Data Presentation

The efficiency of TAED as a bleach activator is influenced by several factors, including temperature, pH, and the concentrations of TAED and the hydrogen peroxide source.

Table 1: Second-Order Rate Constants for TAED Perhydrolysis with Hydroperoxide Anion

| Temperature (°C) | pH | Second-Order Rate Constant (k₂ / dm³ mol⁻¹ s⁻¹) | Reference |

| 25 | 9.6 | 1.3 | [1] |

| 25 | 10.0 | 3.2 | [1] |

| 25 | 10.5 | 8.8 | [1] |

| 35 | 9.6 | 2.8 | [1] |

| 45 | 9.6 | 5.8 | [1] |

Data extracted and compiled from kinetic studies on TAED perhydrolysis.

Table 2: Effect of Temperature and TAED Concentration on Bleaching Performance (Whiteness Index)

| Temperature (°C) | TAED Concentration (mmol/L) | Hydrogen Peroxide Concentration (mmol/L) | Whiteness Index (Berger) | Reference |

| 60 | 0 | 42 | 65.2 | [6] |

| 60 | 10 | 42 | 75.8 | [6] |

| 60 | 20 | 42 | 79.1 | [6] |

| 70 | 0 | 42 | 70.3 | [6] |

| 70 | 10 | 42 | 80.5 | [6] |

| 70 | 20 | 42 | 82.3 | [6] |

| 80 | 0 | 42 | 74.8 | [6] |

| 80 | 10 | 42 | 83.2 | [6] |

| 80 | 20 | 42 | 84.5 | [6] |

Data illustrates the synergistic effect of TAED and temperature on the bleaching of cotton fabric.

Experimental Protocols

Quantification of Peracetic Acid Formation

Objective: To determine the concentration of peracetic acid generated from the reaction of TAED and a hydrogen peroxide source.

Methodology: Spectrophotometric Determination [7][8][9][10]

-

Reagents and Materials:

-

Phosphate (B84403) buffer solution (pH 7.0)

-

Potassium iodide (KI) solution (1% w/v)

-

Ammonium (B1175870) molybdate (B1676688) solution (catalyst)

-

TAED

-

Sodium percarbonate

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a simulated wash liquor by dissolving known concentrations of sodium percarbonate and TAED in the phosphate buffer at a controlled temperature (e.g., 40°C).

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately add the aliquot to a solution containing potassium iodide and ammonium molybdate. Peracetic acid and hydrogen peroxide will oxidize iodide to triiodide (I₃⁻), which has a characteristic absorbance.

-

To differentiate between peracetic acid and hydrogen peroxide, a parallel measurement is conducted where catalase is added to a separate aliquot to decompose the hydrogen peroxide before the addition of the KI/molybdate solution.

-

Measure the absorbance of the triiodide ion at 350 nm using the UV-Vis spectrophotometer.

-

Calculate the concentration of peracetic acid using a pre-established calibration curve.

-

Experimental Workflow for Peracetic Acid Quantification

Caption: Workflow for quantifying peracetic acid.

Evaluation of Stain Removal Performance

Objective: To assess the effectiveness of a TAED-containing detergent in removing standardized stains from fabric at low temperatures.

Methodology: Based on ASTM D4265 [11][12][13][14]

-

Materials:

-

Standard stained fabric swatches (e.g., wine, grass, blood, oil on cotton).

-

Ballast load (clean fabric to simulate a full wash load).

-

Test detergent (with TAED) and a reference detergent (without TAED).

-

Washing machine with controllable temperature settings.

-

Spectrophotometer or colorimeter.

-

-

Procedure:

-

Measure the initial color of the stained swatches using a spectrophotometer (Lab* values).

-

Place the stained swatches and the ballast load into the washing machine.

-

Add the specified dosage of the test detergent.

-

Run a wash cycle at a controlled low temperature (e.g., 40°C).

-

After the cycle, dry the fabric swatches.

-

Measure the final color of the stained areas on the washed swatches.

-

Calculate the Stain Removal Index (SRI) or the color difference (ΔE*) to quantify the stain removal performance.

-

Repeat the procedure with the reference detergent for comparison.

-

Analysis of TAED and its Byproducts

Objective: To quantify the concentration of TAED and its primary byproduct, DAED, in a wash liquor over time.

Methodology: High-Performance Liquid Chromatography (HPLC) [6][15]

-

Instrumentation and Conditions:

-

HPLC system with a UV detector.

-

C18 reversed-phase column.

-

Mobile phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Detector wavelength: Approximately 210-220 nm.

-

-

Procedure:

-

Prepare a simulated wash liquor as described in section 4.1.

-

At various time points, take a sample from the liquor and immediately quench the reaction (e.g., by rapid cooling or pH adjustment).

-

Filter the sample to remove any particulate matter.

-

Inject a known volume of the filtered sample into the HPLC system.

-

Identify and quantify the peaks corresponding to TAED and DAED by comparing their retention times and peak areas to those of known standards.

-

Plot the concentration of TAED and DAED as a function of time to determine the reaction kinetics.

-

Conclusion

TAED plays a crucial role in modern cold-water washing technology by enabling the in-situ generation of peracetic acid, a highly effective bleaching agent at low temperatures. This technical guide has provided a comprehensive overview of the chemical mechanisms, reaction kinetics, and analytical methodologies associated with TAED. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers and scientists in the fields of detergent formulation and chemical analysis. The continued study and optimization of bleach activators like TAED are essential for the development of more sustainable and efficient laundry care products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 3. Kinetics of the hydrolysis and perhydrolysis of this compound, a peroxide bleach activator - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 5. journalijsra.com [journalijsra.com]

- 6. Peracetic Acid | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]

- 7. Spectrophotometric and direct-reading methods for the analysis of gas phase peroxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous spectrophotometric determination of peracetic acid and the coexistent hydrogen peroxide using potassium iodide as the indicator - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Analysis of peracetic acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. store.astm.org [store.astm.org]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. delltech.com [delltech.com]

- 14. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cleaning validation 1: development and validation of a chromatographic method for the detection of traces of LpHse detergent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for TAED Activation of Hydrogen Peroxide: Application Notes for Researchers

Introduction

Tetraacetylethylenediamine (TAED) is a widely utilized bleach activator, primarily in the detergent and paper pulp industries.[1] Its primary function is to react with a source of hydrogen peroxide (H₂O₂) under alkaline conditions to generate peroxyacetic acid (PAA) in situ.[1][2] Peroxyacetic acid is a more potent and efficient bleaching and disinfecting agent than hydrogen peroxide alone, especially at lower temperatures (around 40-60°C).[1][2][3] This allows for energy savings and gentler treatment of substrates.[3][4] This document provides detailed application notes and protocols for the TAED activation of hydrogen peroxide for research and development purposes.